

In-Depth Technical Guide: Solubility of Quizalofop-ethyl-d3 in Organic Solvents

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Compound of Interest

Compound Name: Quizalofop-ethyl-d3

Cat. No.: B15556495

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This technical guide provides a comprehensive overview of the solubility of **Quizalofop-ethyl-d3** in various organic solvents. The data presented is primarily based on studies of Quizalofop-ethyl and its active enantiomer, Quizalofop-p-ethyl, as the solubility characteristics of the deuterated isotopologue are expected to be nearly identical. This document is intended for researchers, scientists, and professionals in drug development and agricultural sciences.

Core Topic: Understanding the Solubility of Quizalofop-ethyl-d3

Quizalofop-ethyl-d3 is the deuterated form of Quizalofop-ethyl, a selective post-emergence herbicide. Its efficacy and formulation development are intrinsically linked to its solubility in various organic solvents. Understanding these properties is crucial for creating stable and effective herbicide formulations and for conducting analytical studies.

Data Presentation: Solubility in Organic Solvents

The solubility of Quizalofop-ethyl and its enantiomer, Quizalofop-p-ethyl, has been documented in several organic solvents. The following tables summarize the available quantitative data.

Table 1: Solubility of Quizalofop-ethyl at 20°C

| Organic Solvent | Solubility (g/L) |
|-----------------|------------------|
| Benzene | 290[1][2] |
| Xylene | 120[1][2] |
| Acetone | 111[1][2] |
| Ethanol | 9[1][2] |
| Hexane | 2.6[1] |

Table 2: Solubility of Quizalofop-p-ethyl in Various Solvents and Temperatures

| Organic Solvent | Temperature (K) | Molar Fraction Solubility (x10 ³) |
|------------------|-----------------|--|
| Acetone | 278.15 | 105.3 |
| | 283.15 | 118.2 |
| | 288.15 | 132.8 |
| | 293.15 | 149.3 |
| | 298.15 | 168.1 |
| | 303.15 | 189.5 |
| Ethyl Acetate | 278.15 | 85.2 |
| | 283.15 | 96.5 |
| | 288.15 | 109.3 |
| | 293.15 | 123.9 |
| | 298.15 | 140.5 |
| | 303.15 | 159.4 |
| Isobutyl Alcohol | 278.15 | 28.1 |
| | 283.15 | 32.2 |
| | 288.15 | 36.9 |
| | 293.15 | 42.3 |
| | 298.15 | 48.6 |
| | 303.15 | 55.9 |
| tert-Butanol | 278.15 | 23.4 |
| | 283.15 | 26.9 |
| | 288.15 | 31.0 |
| | 293.15 | 35.7 |
| | 298.15 | 41.2 |

| | | |
|-----------|--------|------|
| 303.15 | 47.6 | |
| Ethanol | 278.15 | 18.2 |
| 283.15 | 21.1 | |
| 288.15 | 24.5 | |
| 293.15 | 28.4 | |
| 298.15 | 32.9 | |
| 303.15 | 38.2 | |
| n-Heptane | 278.15 | 2.9 |
| 283.15 | 3.4 | |
| 288.15 | 4.0 | |
| 293.15 | 4.7 | |
| 298.15 | 5.5 | |
| 303.15 | 6.4 | |
| n-Hexane | 278.15 | 2.4 |
| 283.15 | 2.8 | |
| 288.15 | 3.3 | |
| 293.15 | 3.9 | |
| 298.15 | 4.5 | |
| 303.15 | 5.3 | |

Note: The data in Table 2 is derived from a study on Quizalofop-p-ethyl and is presented here as a close approximation for **Quizalofop-ethyl-d3**.^{[3][4]}

Experimental Protocols

The determination of solubility for compounds like Quizalofop-ethyl typically involves established laboratory methods. Below are detailed methodologies based on cited

experimental studies.

Gravimetric Method

This common method was used to determine the solubility of Quizalofop-p-ethyl in various pure and binary solvents.[\[3\]](#)[\[4\]](#)

- **Sample Preparation:** An excess amount of the solute (Quizalofop-p-ethyl) is added to a known mass of the solvent in a sealed container, such as a conical flask.
- **Equilibration:** The mixture is continuously agitated at a constant temperature for a sufficient period (e.g., 12 hours) to ensure that a solid-liquid equilibrium is reached. Temperature control is maintained using a thermostatic bath.
- **Sampling:** After equilibration, the stirring is stopped, and the solution is allowed to stand for a period to allow solid particles to settle. A sample of the supernatant is then carefully withdrawn using a pre-weighed, temperature-controlled syringe.
- **Mass Determination:** The collected sample is transferred to a pre-weighed container. The exact mass of the wet sample is determined using an analytical balance.
- **Drying:** The solvent is removed from the sample by drying in a vacuum oven at a specified temperature (e.g., 50°C) until a constant weight is achieved.
- **Calculation:** The mass of the dissolved solute is determined by subtracting the mass of the empty container from the final dried mass. The solubility is then calculated as the mass of the solute per mass or volume of the solvent, or as a mole fraction. Each experiment is typically repeated multiple times to ensure accuracy, and the average value is reported.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A validated HPLC-UV method has been developed for the quantitative determination of Quizalofop-p-ethyl in commercial formulations.[\[5\]](#)

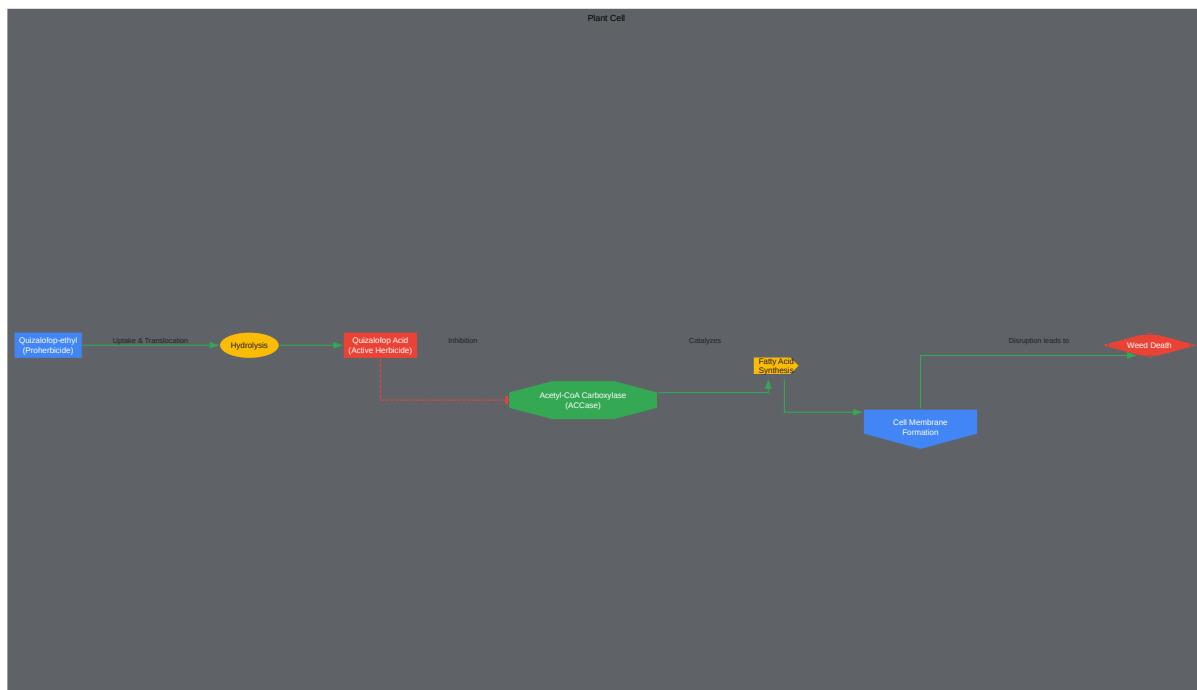
- **Instrumentation:** A standard HPLC system equipped with a UV detector, a C18 column, and an autosampler is used.

- Chromatographic Conditions:
 - Mobile Phase: A mixture of acetonitrile and distilled water (e.g., 80:20 v/v) is used.[5]
 - Flow Rate: A constant flow rate, for example, 1.5 ml/min, is maintained.[5]
 - Detection: UV detection is performed at a specific wavelength, such as 260 nm.[5]
 - Column Temperature: The column is maintained at a constant ambient temperature.
- Standard and Sample Preparation:
 - Stock Solution: A stock solution of a known concentration is prepared by accurately weighing the Quizalofop-p-ethyl standard and dissolving it in the mobile phase.[5]
 - Working Standards: A series of working standard solutions are prepared by diluting the stock solution to different known concentrations.
 - Sample Solution: The sample containing Quizalofop-p-ethyl is accurately weighed and dissolved in the mobile phase to a known volume.
- Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph. The retention time and peak area of Quizalofop-p-ethyl are recorded.
- Quantification: A calibration curve is generated by plotting the peak areas of the standard solutions against their corresponding concentrations. The concentration of Quizalofop-p-ethyl in the sample is then determined from this calibration curve.

Mandatory Visualization

Mode of Action of Quizalofop-ethyl

Quizalofop-ethyl is a proherbicide that is rapidly absorbed by the leaves of grass weeds and translocated throughout the plant.[6] In the plant, it is hydrolyzed to its active form, quizalofop acid. This active metabolite targets and inhibits the enzyme Acetyl-CoA Carboxylase (ACCase). [6] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes. By inhibiting ACCase, quizalofop disrupts the production of these vital lipids, leading to the cessation of cell division and ultimately the death of the weed.



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Caption: Mode of Action of Quizalofop-ethyl in a Plant Cell.

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